2,4-Dinitro-1-(octadecyloxy)benzene
Description
2,4-Dinitro-1-(octadecyloxy)benzene is a nitroaromatic compound featuring a benzene ring substituted with two nitro groups at the 2- and 4-positions and a long-chain octadecyloxy (C₁₈H₃₇O–) group at the 1-position. The octadecyloxy substituent, a hydrophobic alkyl ether chain, distinguishes this compound from shorter or fluorinated analogs. Nitro groups confer electron-withdrawing effects, influencing reactivity and stability, while the bulky alkyl chain enhances hydrophobicity and may reduce crystallinity. Potential applications include use in surfactants, polymer stabilizers, or drug delivery systems due to its lipophilic character.
Properties
CAS No. |
64022-29-3 |
|---|---|
Molecular Formula |
C24H40N2O5 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
2,4-dinitro-1-octadecoxybenzene |
InChI |
InChI=1S/C24H40N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-31-24-19-18-22(25(27)28)21-23(24)26(29)30/h18-19,21H,2-17,20H2,1H3 |
InChI Key |
JOMGWEQLBWFJJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
2,4-Dinitrofluorobenzene
- Substituent : Fluorine at the 1-position.
- Properties : Low molecular weight (186.1 g/mol), melting point ~25–27°C, and moderate reactivity due to the electronegative fluorine.
- Applications: Widely used as a reagent for labeling amino groups in peptides and amino acids (Sanger’s method) due to its electrophilic aromatic substitution capability .
- Reactivity : Fluorine acts as a good leaving group, facilitating nucleophilic aromatic substitution reactions.
2,4-Dinitro-1-(trifluoromethoxy)benzene
- Substituent : Trifluoromethoxy (–OCF₃) at the 1-position.
- Properties :
- Applications : Serves as an intermediate in pharmaceuticals, agrochemicals, and dyes due to its stability and electron-deficient aromatic ring .
- Reactivity : The trifluoromethoxy group enhances electron withdrawal, increasing resistance to hydrolysis compared to alkoxy analogs.
This compound
- Substituent : Octadecyloxy (–OC₁₈H₃₇) at the 1-position.
- Inferred Properties: Molecular weight: ~437 g/mol (estimated). Physical state: Likely solid at room temperature due to the long alkyl chain, though melting/boiling points are unreported. Solubility: Extremely hydrophobic; insoluble in water, soluble in nonpolar solvents.
- Potential Applications: Suited for lipid-based formulations, membrane studies, or as a surfactant modifier. The alkyl chain may reduce reactivity toward nucleophiles compared to fluorinated analogs.
Comparative Data Table
Substituent Effects on Properties and Reactivity
Electron-Withdrawing Effects :
- Nitro groups dominate reactivity, directing electrophilic substitution to the meta position.
- Fluorine and trifluoromethoxy groups enhance electron withdrawal, increasing electrophilicity .
- Octadecyloxy’s electron-donating ether oxygen is overshadowed by the nitro groups, but its bulkiness sterically hinders reactions.
Hydrophobicity :
- The octadecyloxy chain drastically reduces water solubility compared to smaller substituents.
- Trifluoromethoxy’s –CF₃ group balances hydrophobicity with moderate polarity .
Thermal Stability :
- Trifluoromethoxy derivatives exhibit stability up to 274°C .
- Long alkyl chains in octadecyloxy analogs may lower melting points due to reduced crystallinity.
Research Findings and Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
